4-Aminobenzonitrile-d4 chemical properties
4-Aminobenzonitrile-d4 chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 4-Aminobenzonitrile-d4
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Aminobenzonitrile-d4, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Introduction
4-Aminobenzonitrile-d4 is the deuterated analog of 4-aminobenzonitrile.[1] It is a stable, isotopically labeled compound valuable in medicinal chemistry and pharmaceutical research.[1] The substitution of four hydrogen atoms with deuterium (B1214612) on the benzene (B151609) ring makes it an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The presence of both an amino and a nitrile group on the benzene ring provides a versatile scaffold for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2] Its non-deuterated counterpart is a key intermediate in the synthesis of various therapeutic agents, including treatments for hypertension and certain cancers.[2]
Chemical and Physical Properties
The core properties of 4-Aminobenzonitrile-d4 are summarized below. For comparative purposes, data for the non-deuterated 4-Aminobenzonitrile is also included.
Table 1: General Chemical Properties
| Property | 4-Aminobenzonitrile-d4 | 4-Aminobenzonitrile |
| IUPAC Name | 4-aminobenzonitrile-2,3,5,6-d4 | 4-aminobenzonitrile[3] |
| Synonyms | 4-Cyanoaniline-d4; 4-Cyanobenzenamine-d4[1] | p-Aminobenzonitrile, 4-Cyanoaniline[3][4] |
| CAS Number | 1331866-32-0[1][5] | 873-74-5[3][6] |
| Molecular Formula | H₂NC₆D₄CN[5] | C₇H₆N₂[3] |
| Molecular Weight | 122.08 g/mol [5] | 118.14 g/mol [3] |
| Appearance | - | Off-white or beige to orange-yellow crystalline powder/chunks.[3][7] |
| Melting Point | - | 83 - 85 °C[8] |
| Boiling Point | - | 167 °C / 1 mmHg[8] |
| Purity | 99 atom % D[5] | ≥98%[6] |
| Solubility | - | Soluble in ethyl acetate, dichloromethane, chloroform, acetone, benzene, and alcohols.[9][10] Insoluble in water.[9] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Aminobenzonitrile-d4. While specific spectra for the deuterated compound are not widely published, the data for its non-deuterated analog are well-documented and provide a foundational reference. The primary difference in the ¹H NMR spectrum would be the absence of signals corresponding to the aromatic protons.
Table 2: Spectroscopic Information for 4-Aminobenzonitrile (Non-deuterated)
| Spectrum Type | Key Features and Observations |
| ¹H NMR | In CDCl₃: Signals appear for the amino group protons (br s, 2H) and aromatic protons (m, 4H).[11] |
| ¹³C NMR | In CDCl₃: Shows distinct signals for the carbon atoms of the benzene ring and the nitrile group.[11] |
| IR Spectrum | Key peaks correspond to -NH₂ stretching (3470, 3380 cm⁻¹), -C≡N stretching (2210 cm⁻¹), and phenyl group vibrations (1630, 740 cm⁻¹).[12][13] |
| Mass Spec (MS) | The electron ionization (EI) mass spectrum is available for detailed structural confirmation.[3][13] |
Experimental Protocols
Synthesis of Aminobenzonitriles
Several methods exist for the synthesis of aminobenzonitriles, including the dehydration of the corresponding aminobenzamide.[9][12][14] A typical protocol involves using a dehydrating agent in an appropriate solvent. The synthesis of the deuterated analog would follow a similar pathway, starting with a deuterated precursor.
General Protocol: Dehydration of 4-Aminobenzamide [14]
-
Reaction Setup : In a 1000 mL reaction flask equipped with a brine-cooled reflux device, add 510 g of toluene (B28343) and 102 g (0.75 mol) of 4-aminobenzamide.
-
Addition of Dehydrating Agent : Heat the mixture to 90-100 °C. Slowly add 205 g (1.72 mol) of thionyl chloride dropwise. A significant amount of gas (HCl + SO₂) will be generated and should be appropriately scrubbed.
-
Reaction Completion : After the addition is complete, maintain the temperature until all starting material dissolves and gas evolution ceases.
-
Hydrolysis : In a separate flask, heat 102 g of water to 50-60°C. Add the reaction mixture (dehydration liquid) dropwise. Control the addition rate as tail gas (SO₂) will be produced.
-
Neutralization and Extraction : Once the addition is complete and no more gas is released, adjust the pH of the aqueous layer to 6.5-7.5 with a 30% sodium hydroxide (B78521) solution while the solution is still hot.
-
Isolation : Allow the layers to separate. The organic layer is then cooled slowly to 0-5°C to crystallize the product. The resulting solid is collected by filtration and washed.
Purification
Purification is typically achieved through recrystallization or column chromatography.
General Protocol: Column Chromatography [15]
-
Sample Preparation : Dissolve the crude product in a minimum amount of a suitable solvent, such as chloroform.
-
Chromatography : Perform column chromatography on silica (B1680970) gel.
-
Elution : Elute the column with a solvent system like ethyl acetate/petroleum ether (e.g., a 1:10 ratio).[15]
-
Isolation : Collect the fractions containing the pure product and concentrate them in vacuo to yield the purified 4-aminobenzonitrile.
Caption: General workflow for synthesis and purification.
Applications in Drug Development
4-Aminobenzonitrile and its deuterated form are significant in pharmaceutical research and development.
-
Synthetic Intermediate : The non-deuterated compound is a crucial building block for synthesizing various pharmaceuticals.[2][7] Notable examples include Bicalutamide, Etoricoxib, and Dabigatran etexilate.[9] Its unique structure, with reactive amino and nitrile groups, allows for diverse chemical transformations to build complex molecular architectures.[2]
-
Labeled Internal Standard : 4-Aminobenzonitrile-d4 serves as an excellent internal standard for pharmacokinetic studies.[1] The incorporation of stable heavy isotopes like deuterium is a common practice in drug development to trace and quantify drug molecules and their metabolites accurately.[1] Deuteration can sometimes alter the metabolic and pharmacokinetic profiles of drugs, a phenomenon that is itself an area of active research.[1]
-
Bioisosterism : The nitrile group is a versatile pharmacophore. It can act as a hydrogen bond acceptor, mimicking carbonyl groups in interactions with biological targets, such as in the case of non-steroidal aromatase inhibitors used for breast cancer treatment.[16]
Safety and Handling
Handling 4-Aminobenzonitrile requires adherence to standard laboratory safety protocols. The following information is based on the non-deuterated form.
-
Hazards : It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[4][6][17] It is also suspected of causing genetic defects and is harmful to aquatic life with long-lasting effects.[6] It may cause skin, eye, and respiratory tract irritation.[4][18]
-
Precautions : Use only in a well-ventilated area or under a chemical fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6] Avoid breathing dust and prevent contact with skin and eyes.[4]
-
Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[4][17] It is also noted to be light-sensitive.[8]
-
First Aid : In case of contact with eyes, rinse immediately with plenty of water.[17] For skin contact, wash off immediately with plenty of water.[17] If inhaled, move the person to fresh air.[17] If swallowed, call a poison center or doctor immediately.[17]
This guide provides a detailed overview of 4-Aminobenzonitrile-d4 for professionals in the scientific community. The data presented underscores its importance as a research tool, particularly in the fields of synthetic chemistry and pharmaceutical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 4-Aminobenzonitrile-2,3,5,6-d4 | CymitQuimica [cymitquimica.com]
- 6. carlroth.com [carlroth.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-Aminobenzonitrile - Safety Data Sheet [chemicalbook.com]
- 9. guidechem.com [guidechem.com]
- 10. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Free Article [chemicalbook.com]
- 13. Benzonitrile, 4-amino- [webbook.nist.gov]
- 14. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 15. rsc.org [rsc.org]
- 16. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 17. msds.nipissingu.ca [msds.nipissingu.ca]
- 18. fishersci.com [fishersci.com]

